molecular formula C14H9FO3 B6396875 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% CAS No. 1261970-87-9

5-Fluoro-2-(3-formylphenyl)benzoic acid, 95%

Cat. No. B6396875
CAS RN: 1261970-87-9
M. Wt: 244.22 g/mol
InChI Key: UDMJXAJSVHTJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(3-formylphenyl)benzoic acid (5F2FB) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 194-196 °C. 5F2FB is a versatile compound that is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It also has a variety of biochemical and physiological effects, which makes it a useful tool for laboratory experiments.

Scientific Research Applications

5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a catalyst for the synthesis of organic compounds. It is also used in the synthesis of pesticides, dyes, and other organic compounds. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is used as a fluorescent probe for the detection of reactive oxygen species and as a fluorescent marker for the detection of organophosphates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is not well understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a target molecule. This reaction is believed to be catalyzed by the presence of sulfuric acid, which acts as a proton donor. The reaction is believed to occur through a series of steps, including the formation of a carbocation intermediate, followed by a nucleophilic attack on the carbocation. This reaction results in the formation of a new bond between the two molecules, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-oxidant effects, as well as some effects on the metabolism of lipids and carbohydrates. In addition, 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been found to have some activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments include its high purity and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. The main limitation of using 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments is that it is a hazardous compound and should be handled with caution.

Future Directions

There are several possible future directions for the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in laboratory experiments. One possible direction is to explore the use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the synthesis of new organic compounds. Another possible direction is to investigate the biochemical and physiological effects of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% on different cell types. Additionally, further research could be done to explore the potential applications of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in the pharmaceutical industry. Finally, further research could be done to explore the potential use of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of reactive oxygen species and organophosphates.

Synthesis Methods

The synthesis of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been studied in detail and several methods have been developed. The most commonly used method involves the reaction of 3-formylphenol with fluorobenzene in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of 5-Fluoro-2-(3-formylphenyl)benzoic acid, 95% with a yield of 95%. Other methods, such as the reaction of 3-formylphenol with trifluoromethanesulfonic anhydride, have also been reported.

properties

IUPAC Name

5-fluoro-2-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMJXAJSVHTJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688873
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-87-9
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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